Levophacetoperane

描述

RN given refers to (R*,R*)-(-)-isome

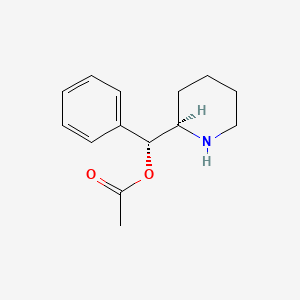

Structure

3D Structure

属性

IUPAC Name |

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPLVPRTTWIDNL-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179295 |

Source

|

| Record name | Levofacetoperane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-01-8 |

Source

|

| Record name | Levophacetoperane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofacetoperane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024558018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofacetoperane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFACETOPERANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZ9ZII529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Levophacetoperane on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, also known as NLS-3 or (R,R)-phacetoperane, is a psychostimulant compound that is structurally related to methylphenidate; it is the reverse ester of methylphenidate.[1][2] Historically, it was marketed under the name Lidepran for the treatment of obesity and depression.[3] More recently, its pharmacological profile has garnered renewed interest for its potential therapeutic applications in neurodevelopmental disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[3][4] This document provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its interaction with the dopamine transporter (DAT).

This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, which leads to an increase in the synaptic concentrations of these neurotransmitters.[2] Experimental studies have confirmed its high binding affinity for both dopamine and norepinephrine transporters.[2] A comprehensive binding profile assay has been conducted to fully characterize its interactions with various neuronal targets.[3][4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and reuptake inhibition of this compound at the dopamine transporter. This data is crucial for understanding its potency and selectivity.

Table 1: Binding Affinity of this compound for the Human Dopamine Transporter (hDAT)

| Compound | Radioligand | Kᵢ (nM) | Reference |

| This compound | [³H]WIN 35,428 | Data not available in abstract | Konofal et al., 2024[3] |

| Methylphenidate | [³H]WIN 35,428 | Data not available in abstract | - |

Note: The specific Kᵢ value for this compound is expected to be found in the full text of Konofal et al., 2024.

Table 2: Inhibition of Dopamine Reuptake by this compound

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | hDAT-expressing cells | Data not available in abstract | Konofal et al., 2024[3] |

| Methylphenidate | hDAT-expressing cells | Data not available in abstract | - |

Note: The specific IC₅₀ value for this compound is expected to be found in the full text of Konofal et al., 2024. One source indicates a 98.6% inhibition of dopamine transporters, though the concentration at which this was measured is not specified.[2]

Experimental Protocols

The following sections detail the likely methodologies used to obtain the quantitative data presented above. These protocols are based on standard practices in pharmacology and neuroscience for assessing the interaction of compounds with neurotransmitter transporters.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.

3.1.1 Materials

-

Biological Material: Membranes from cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

-

Radioligand: A high-affinity radiolabeled DAT ligand, such as [³H]WIN 35,428 or [³H]GBR-12935.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR-12909.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

3.1.2 Procedure

-

Cell membrane preparations expressing hDAT are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the DAT.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding control to determine the amount of non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Reuptake Inhibition Assay

This assay measures the functional inhibition of dopamine uptake into presynaptic nerve terminals (synaptosomes) by this compound.

3.2.1 Materials

-

Biological Material: Freshly prepared synaptosomes from a dopamine-rich brain region, such as the striatum of rats or mice.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: this compound hydrochloride.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

-

Instrumentation: Scintillation counter, filtration apparatus or centrifugation equipment.

3.2.2 Procedure

-

Synaptosomes are prepared from rodent striatal tissue by homogenization and differential centrifugation.

-

The synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.

-

Dopamine uptake is initiated by the addition of a fixed concentration of [³H]Dopamine.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

-

The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.

-

The amount of [³H]Dopamine taken up by the synaptosomes is quantified by scintillation counting of the cell lysate.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known DAT inhibitor.

-

The data is analyzed to determine the IC₅₀ value of this compound for the inhibition of dopamine uptake.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships pertaining to this compound's effect on the dopamine transporter.

Caption: Mechanism of this compound at the Dopamine Transporter.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Synaptosomal Uptake Assay.

Caption: Logical Flow of this compound's Action.

Conclusion

This compound is a potent inhibitor of the dopamine transporter, a mechanism that underlies its psychostimulant properties. The quantitative data from binding and uptake assays confirm its high affinity and functional antagonism at the DAT. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and similar compounds. The visualizations presented serve to clarify the molecular mechanism, experimental procedures, and the logical progression from molecular interaction to potential therapeutic effect. Further research, including the full disclosure of the complete binding profile, will continue to elucidate the nuanced pharmacology of this compound and its potential as a therapeutic agent.

References

The Development of Levophacetoperane (Lidépran): A Technical History

Abstract

Levophacetoperane, known commercially as Lidépran, is a psychostimulant developed in the 1950s by the French pharmaceutical company Rhône-Poulenc. As the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake. Initially marketed for the treatment of obesity and depression, its clinical applications have been re-evaluated in recent years for attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the historical development of this compound, including its synthesis, preclinical and clinical evaluation, and pharmacodynamic and pharmacokinetic profiles.

Introduction

This compound, identified by the code 8228 R.P., emerged from the post-war era of psychopharmacological exploration. Developed by Rhône-Poulenc in the 1950s, it was introduced to the market in Canada and Europe in the early 1960s under the trade name Lidépran.[1][2] It was initially prescribed as an anorectic for the management of obesity and as a treatment for depression.[3][4] Structurally, this compound is the levorotatory enantiomer of phacetoperane and is distinguished as a reverse ester of the widely-known stimulant, methylphenidate.[2] This structural nuance is critical to its pharmacological profile.

Recent investigations have refocused on this compound, under the designation NLS-3, for its potential as a safer and more potent alternative to existing stimulants for ADHD.[1][3] This resurgence of interest necessitates a detailed technical examination of its developmental history.

Synthesis and Manufacturing

The synthesis of this compound has evolved since its initial development. While the original proprietary methods of Rhône-Poulenc are not fully detailed in publicly available literature, a newer synthesis for the (R,R) enantiomer, NLS-3, has been described.

Original Rhône-Poulenc Synthesis (circa 1950s)

The foundational synthesis of phacetoperane is outlined in U.S. Patent 2,928,835, assigned to Rhône-Poulenc.[2] While the patent provides a general framework, a detailed, step-by-step experimental protocol is not available in the reviewed literature. The process generally involved the synthesis of α-phenyl-2-piperidinemethanol acetate.[2]

NLS-3 Synthesis

A more recent synthesis for NLS-3, the (R,R) enantiomer of phacetoperane, has been developed and is noted to be distinct from the original Rhône-Poulenc method.[1][3] This modern approach starts from a phenylketone, a precursor also utilized in the synthesis of methylphenidate.[3] This updated synthesis allows for the specific individualization of different enantiomers.[3] A detailed, reproducible experimental protocol for this synthesis is not yet publicly available.

Preclinical Development

Preclinical evaluation of this compound was foundational in characterizing its pharmacological and toxicological profile.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive inhibition of norepinephrine (NE) and dopamine (DA) uptake by their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic signaling.

3.1.1. Experimental Protocol: Neurotransmitter Transporter Binding Assay (General Methodology)

While specific protocols for this compound are not detailed in the available literature, a general experimental protocol for assessing binding to dopamine and norepinephrine transporters is as follows:

-

Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, rat hypothalamus/cortex for NET) is homogenized in a suitable buffer (e.g., ice-cold sucrose solution). The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

-

Binding Assay: The synaptosomal preparation is incubated with a radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics

Toxicology

The long-term clinical use of Lidépran suggests a safety profile that was considered acceptable for its time. A recent review of its extensive clinical use in nearly one thousand children and adolescents noted that this compound was generally well-tolerated with fewer side effects compared to other stimulants.[1][3]

Clinical Development

Initial Indications: Obesity and Depression

Lidépran was marketed from 1959 to 1967 for the treatment of obesity and depression.[1][3] Clinical observations from this period, as reported by Sivadon and colleagues in 1960 on the use of 8228 R.P. in 134 psychiatric patients, formed the basis of its initial therapeutic applications. However, detailed, modern-standard clinical trial data from this era, including placebo-controlled, double-blind studies with clearly defined primary and secondary endpoints, are not available in the reviewed literature.

Renewed Interest: Attention-Deficit/Hyperactivity Disorder (ADHD)

More recently, there has been a significant interest in repurposing this compound (NLS-3) for the treatment of ADHD.[1][3] This interest is driven by the hypothesis that it may offer a better benefit/risk balance compared to existing ADHD medications like methylphenidate and amphetamines.[3] A recent review highlighted its extensive and well-tolerated use in children and adolescents.[1] Formal, large-scale clinical trials for NLS-3 in the treatment of ADHD are anticipated to provide more definitive evidence of its efficacy and safety in this indication.

Data Summary

Due to the age of the initial development and the proprietary nature of early data, comprehensive quantitative data for this compound is scarce in the public domain. The following tables represent a summary of the available qualitative and descriptive information.

| Parameter | Description | Reference |

| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molar Mass | 233.311 g·mol⁻¹ | [2] |

| Mechanism of Action | Competitive inhibitor of norepinephrine and dopamine uptake | [1] |

Table 1: Physicochemical and Pharmacological Properties of this compound

| Study Type | Key Findings | Reference |

| Early Clinical Observations (1960) | Use in 134 psychiatric patients for various conditions. | Sivadon et al. |

| Analytical Method (1975) | Gas chromatographic detection of phacetoperane. | [5] |

| Modern Review (Konofal et al.) | Extensive and well-tolerated use in children and adolescents; synthesis of NLS-3 from a phenylketone. | [1][3] |

Table 2: Summary of Key Historical and Recent Studies

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound involves the modulation of dopaminergic and noradrenergic neurotransmission.

Figure 1: Mechanism of Action of this compound

This diagram illustrates how this compound blocks the reuptake of dopamine and norepinephrine at their respective transporters on the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

Figure 2: this compound Development Timeline

This flowchart outlines the key phases in the history of this compound, from its initial development to its potential future applications.

Conclusion

This compound (Lidépran) represents a fascinating case study in drug development, from its initial application in treating obesity and depression to its modern re-evaluation for ADHD. While a wealth of precise, quantitative data from its early development is not readily accessible, the historical context and recent reviews provide a strong foundation for its renewed clinical investigation. The development of a new synthesis route for the (R,R) enantiomer (NLS-3) and its reported favorable side-effect profile in pediatric populations suggest that this compound may yet have a significant role to play in modern psychopharmacology. Future research, particularly well-controlled clinical trials for ADHD, will be crucial in fully elucidating the therapeutic potential of this historic psychostimulant.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and detection of methylphenidate, phacetoperane and some other sympatomimetic central nervous stimulants with special reference to doping. I. Gas chromatographic detection procedure with electron capture detection for some secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Levophacetoperane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. It further details its mechanism of action through the modulation of downstream signaling pathways and includes relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound is chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate. It is the levorotatory enantiomer of the threo-diastereomer of phacetoperane. The molecule possesses two chiral centers, both with an 'R' configuration, which are crucial for its specific pharmacological activity.

Chemical Structure:

Stereochemistry: The specific stereoisomer, this compound, is the (αR, 2R)-enantiomer.[1] This precise three-dimensional arrangement is essential for its interaction with the norepinephrine and dopamine transporters.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data for this specific enantiomer, some values are based on predictions from computational models, and properties are often shared between enantiomers.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [5] |

| Synonyms | Lidépran, Phacétoperane, (R,R)-(-)-Phacetoperane | [5] |

| CAS Number | 24558-01-8 | [5] |

| Molecular Formula | C₁₄H₁₉NO₂ | [5] |

| Molecular Weight | 233.31 g/mol | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP (predicted) | 2.5 - 3.5 | Predicted |

| Solubility | Soluble in DMSO | [6][7] |

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects by competitively inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

The downstream signaling cascades affected by the inhibition of NET and DAT are complex and involve the modulation of protein kinase A (PKA) and protein kinase C (PKC) pathways.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by this compound leads to an accumulation of dopamine in the synapse, which then activates postsynaptic dopamine receptors. This activation triggers a cascade of intracellular events, primarily influencing the PKA and PKC signaling pathways.

References

A Deep Dive into the Structural and Pharmacological Distinctions Between Levophacetoperane and Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological differences between levophacetoperane and the widely recognized psychostimulant, methylphenidate. Both compounds are central nervous system (CNS) stimulants that act as norepinephrine-dopamine reuptake inhibitors (NDRIs), yet their subtle structural divergence leads to distinct pharmacological profiles. This document outlines their chemical structures, comparative pharmacology, and the experimental methodologies used to characterize them.

Core Structural Differences: The Ester Linkage

The fundamental structural difference between this compound and methylphenidate lies in the orientation of the ester group. This compound is aptly described as the "reverse ester" of methylphenidate.[1][2][3][4] In methylphenidate, the carbonyl group of the ester is directly attached to the chiral carbon bearing the phenyl and piperidine rings, with the methyl group forming the ester. Conversely, in this compound, the oxygen atom of the ester is bonded to this chiral carbon, and the acetyl group forms the ester.

This inversion of the ester linkage, while seemingly minor, can significantly impact the molecule's interaction with its biological targets, influencing binding affinity, potency, and metabolic stability. This compound is the (R,R) enantiomer of phacetoperane.[3][5][6] Methylphenidate is a mixture of four stereoisomers, with the (2R,2'R)-d-threo enantiomer, known as dexmethylphenidate, being the most pharmacologically active.[7]

Pharmacological Profile: A Quantitative Comparison

Both this compound and methylphenidate exert their stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of dopamine and norepinephrine.[8][9][10][11] However, the affinity and potency at these transporters can differ. While comprehensive, directly comparable quantitative data for this compound is less abundant in publicly accessible literature than for the extensively studied methylphenidate, the following table summarizes available data.

| Parameter | This compound | Methylphenidate | References |

| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor | Norepinephrine-Dopamine Reuptake Inhibitor | [8][9][12][13] |

| DAT Binding Affinity (Ki) | Data not readily available | ~193 nM (in vitro) | [14] |

| NET Binding Affinity (Ki) | Data not readily available | ~38 nM (in vitro) | [14] |

| DAT Occupancy (ED50) | Data not readily available | ~0.25 mg/kg (in vivo, human PET) | [10][15] |

| NET Occupancy (ED50) | Data not readily available | ~0.14 mg/kg (in vivo, human PET) | [10][14][15] |

Note: In vitro and in vivo data can vary significantly. In vitro studies suggest methylphenidate has a higher affinity for NET, while other in vivo human PET studies suggest it binds with higher affinity to NET than DAT at clinical doses.[10][14][15]

Signaling Pathway: Monoamine Transporter Inhibition

The therapeutic and stimulant effects of both this compound and methylphenidate are primarily attributed to their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft. By binding to and blocking DAT and NET on the presynaptic neuron, these drugs prolong the action of these neurotransmitters on postsynaptic receptors.

Experimental Protocols

Synthesis of Methylphenidate and this compound

Synthesis of Methylphenidate (General Approach): The synthesis of methylphenidate often involves the esterification of ritalinic acid (α-phenyl-2-piperidineacetic acid).[16][17] A common method involves reacting ritalinic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.[17] The reaction can be driven to completion by removing water, for example, by adding an orthoester like trimethyl orthoformate.[17] The synthesis must also control for the stereochemistry to produce the desired threo-isomer, which contains the stimulant properties.[16]

Synthesis of this compound (Phacetoperane): The synthesis of phacetoperane and its enantiomers, including this compound, has been achieved starting from phenylketone precursors, which are also used in some methylphenidate synthesis routes.[2][3] An alternative approach described in the patent literature involves the acetylation of the corresponding precursor alcohol, α-phenyl(piperidin-2-yl)methanol.[5] The synthesis of specific enantiomers, such as the (R,R) form (this compound), requires stereoselective techniques or resolution of racemic mixtures.[5]

Pharmacological Assays: Transporter Binding and Uptake Inhibition

A standard workflow to determine the affinity and potency of compounds like this compound and methylphenidate at monoamine transporters involves competitive radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Workflow: Competitive Binding Assay

Protocol for Radioligand Binding Assays: To determine the binding affinities for the dopamine and norepinephrine transporters, competitive binding assays are typically performed using rat brain tissue or cell lines heterologously expressing the human transporters.[18]

-

For DAT: Striatal membranes are incubated with a radioligand like [3H]WIN 35,428 in the presence of varying concentrations of the test compound (e.g., methylphenidate).[18]

-

For NET: Frontal cortex membranes are used with a NET-selective radioligand such as [3H]nisoxetine.[18]

After incubation, the membranes are washed to separate bound from unbound radioligand, and the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined and converted to an inhibition constant (Ki).

Protocol for Uptake Inhibition Assays: To measure the functional potency of the compounds, their ability to inhibit the uptake of radiolabeled neurotransmitters is assessed in synaptosomes or transfected cells.

-

Dopamine Uptake: Striatal synaptosomes are incubated with [3H]dopamine and various concentrations of the test compound.[18] The reaction is stopped, and the amount of [3H]dopamine taken up by the synaptosomes is measured. The concentration of the drug that inhibits 50% of the uptake (IC50) reflects its potency as a DAT inhibitor.[18] A similar protocol can be applied for norepinephrine uptake using appropriate brain regions and [3H]norepinephrine.

Conclusion

This compound and methylphenidate, while both potent NDRIs, are structurally distinct as reverse esters. This fundamental difference in their chemical architecture is expected to translate into nuanced pharmacological profiles, including variations in transporter affinity, metabolic pathways, and potentially, clinical effects. While methylphenidate is extensively characterized, further quantitative studies on this compound are necessary to fully elucidate its comparative pharmacology. The experimental protocols outlined herein represent the standard methodologies employed in the preclinical evaluation of such compounds, providing a framework for future comparative research in the development of novel CNS stimulants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]

- 8. Methylphenidate - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. tandfonline.com [tandfonline.com]

- 17. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 18. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of NLS-3 (Levophacetoperane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NLS-3, the (R,R)-enantiomer of phacetoperane known as Levophacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (NE) and dopamine (DA) uptake.[1][2][3] As the reverse ester of methylphenidate, its pharmacological activity is primarily centered on the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters.[2] This technical guide provides a comprehensive overview of the pharmacological profile of NLS-3, including its mechanism of action, and details the standard experimental protocols used to characterize its activity. While specific quantitative binding and functional data for NLS-3 are not publicly available, this guide outlines the methodologies that would be employed to generate such data.

Mechanism of Action

This compound's principal mechanism of action is the inhibition of the norepinephrine and dopamine transporters.[1][2][3] By binding to these presynaptic transporters, NLS-3 blocks the reuptake of NE and DA from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, thereby enhancing noradrenergic and dopaminergic signaling. It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex in a competitive manner.[2][3]

Signaling Pathways

The increased levels of extracellular dopamine and norepinephrine resulting from NLS-3's action on their respective transporters can trigger downstream signaling cascades that are crucial for neuronal function, plasticity, and behavior. While direct studies on NLS-3's impact on these pathways are limited, the known effects of elevated catecholamines and structurally related compounds like methylphenidate suggest the involvement of key intracellular signaling pathways such as the Akt/mTOR and CREB pathways.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and synaptic plasticity.[4][5] Activation of dopamine receptors can modulate this pathway, influencing protein synthesis and neuronal function.

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory.[6] Dopamine receptor activation can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in synaptic function and neuronal adaptation.[6]

Below is a conceptual diagram of the signaling pathways potentially modulated by NLS-3.

Quantitative Data

A complete binding profile for NLS-3 has been mentioned in the literature, which confirmed its potential benefits with a favorable risk/benefit ratio compared to other stimulants.[7][8] However, specific quantitative data from these assays, such as equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50), are not publicly available. The following tables represent the types of data that would be generated from the experimental protocols described in Section 3.

Table 1: In Vitro Binding Affinities (Ki, nM) of NLS-3 at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| NLS-3 (this compound) | Data not available | Data not available | Data not available |

| Reference Compound 1 | Value | Value | Value |

| Reference Compound 2 | Value | Value | Value |

Table 2: In Vitro Functional Potencies (IC50, nM) of NLS-3 for Monoamine Uptake Inhibition

| Compound | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |

| NLS-3 (this compound) | Data not available | Data not available | Data not available |

| Reference Compound 1 | Value | Value | Value |

| Reference Compound 2 | Value | Value | Value |

Experimental Protocols

The characterization of a monoamine transporter inhibitor like NLS-3 involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.[9]

Objective: To determine the binding affinity of NLS-3 for the dopamine and norepinephrine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, cortex for NET) or cells stably expressing human DAT or NET.

-

Radioligand: e.g., [³H]mazindol or [³H]nisoxetine for NET, [³H]WIN 35,428 or [³H]GBR 12935 for DAT.

-

Test compound: NLS-3 (this compound).

-

Reference compounds: e.g., desipramine (for NET), GBR 12909 (for DAT).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (NLS-3) or reference compound.

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes or cells expressing the transporter.[10]

Objective: To determine the functional potency (IC50) of NLS-3 in inhibiting dopamine and norepinephrine uptake.

Materials:

-

Rat brain synaptosomes (striatum for DA, cortex for NE) or cells expressing DAT or NET.

-

Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

-

Test compound: NLS-3 (this compound).

-

Reference compounds: e.g., cocaine or GBR 12909 for DA uptake, desipramine for NE uptake.

-

Krebs-Ringer buffer.

-

Scintillation counter.

Protocol:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of NLS-3 or a reference compound in Krebs-Ringer buffer.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of NLS-3 to determine the IC50 value.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11]

Objective: To assess the effect of NLS-3 administration on extracellular dopamine and norepinephrine levels in the rat brain.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Microdialysis probes.

-

Surgical instruments for stereotaxic surgery.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

NLS-3 (this compound) for administration.

Protocol:

-

Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum). Allow the animal to recover from surgery.

-

Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer NLS-3 (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to determine the effect of NLS-3 on neurotransmitter release and clearance.

Conclusion

NLS-3 (this compound) is a promising psychostimulant with a focused mechanism of action as a norepinephrine and dopamine reuptake inhibitor. Its pharmacological profile, as suggested by available literature, indicates a potentially safer alternative to other stimulants for conditions such as ADHD.[8] While detailed quantitative data on its binding and functional potencies are not publicly accessible, the experimental methodologies outlined in this guide provide a clear framework for the comprehensive characterization of NLS-3 and similar compounds. Further research and public dissemination of quantitative pharmacological data will be crucial for a complete understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Drug Reward by cAMP Response Element-Binding Protein: Evidence for Two Functionally Distinct Subregions of the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [vestnik-pp.samgtu.ru]

- 8. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Neurochemical Properties of the (R,R)-Enantiomer of Phacetoperane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical properties of the (R,R)-enantiomer of phacetoperane, also known as levophacetoperane or NLS-3. Phacetoperane, a psychostimulant developed in the 1950s, is a reverse ester of the well-known attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate.[1][2][3][4] The (R,R)-enantiomer has been the subject of renewed interest for its potential therapeutic applications, suggesting a favorable benefit/risk profile compared to other stimulants.[1][2][3] This document synthesizes the available, albeit limited, public information on its binding affinities, functional activities, and presumed mechanisms of action. While a complete quantitative binding profile has been established in recent literature, specific numerical data (Ki and IC50 values) are not publicly available at this time. This guide, therefore, focuses on the qualitative aspects of its neuropharmacology and outlines the general experimental protocols used in the characterization of such compounds.

Introduction

Phacetoperane was historically marketed for the treatment of obesity and depression.[1][2][3] Its stimulant effects are understood to be mechanistically distinct from those of amphetamine and methylphenidate, primarily acting on the catecholamine systems.[1][2][3] The (R,R)-enantiomer, this compound, is believed to be the more active stereoisomer. Recent research has aimed to fully characterize its binding profile through a series of in vitro and in vivo assays, suggesting its potential as a safer and more potent alternative for conditions like ADHD.[1][2][3]

Neurochemical Profile

Primary Mechanism of Action

The (R,R)-enantiomer of phacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action blocks the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and enhanced noradrenergic and dopaminergic signaling. This mechanism is consistent with its classification as a psychostimulant and its potential therapeutic effects on attention and arousal.

Binding Affinity and Functional Activity

While a comprehensive binding profile for (R,R)-phacetoperane has been determined, the specific quantitative data (K_i_ and IC_50_ values) from these studies are not yet publicly disseminated. The available literature qualitatively describes its activity at the primary monoamine transporters.

Table 1: Summary of Monoamine Transporter Interaction for (R,R)-Phacetoperane (Qualitative)

| Target | Interaction Type | Potency |

| Dopamine Transporter (DAT) | Competitive Inhibition | Data not publicly available |

| Norepinephrine Transporter (NET) | Competitive Inhibition | Data not publicly available |

| Serotonin Transporter (SERT) | Competitive Inhibition | Data not publicly available |

Note: This table is based on qualitative descriptions from available literature. Specific binding affinities (K_i_) and functional inhibition potencies (IC_50_) are not available in the public domain.

Experimental Protocols

The characterization of the neurochemical properties of compounds like (R,R)-phacetoperane typically involves a battery of standardized in vitro assays. The following sections describe the general methodologies for such experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (K_i_) of a test compound for a specific receptor or transporter.

Objective: To quantify the affinity of (R,R)-phacetoperane for DAT, NET, and SERT.

General Procedure:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Assay Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration and varying concentrations of the unlabeled test compound ((R,R)-phacetoperane).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

Workflow Diagram for a Typical Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Uptake Inhibition Assays

These assays measure the functional potency (IC_50_) of a compound to inhibit the transport of a substrate into cells.

Objective: To determine the functional inhibitory potency of (R,R)-phacetoperane on DAT, NET, and SERT activity.

General Procedure:

-

Cell Culture: Cell lines (e.g., HEK293) stably expressing the human monoamine transporters are cultured in multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound ((R,R)-phacetoperane).

-

Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC_50_ value, representing the concentration of (R,R)-phacetoperane that causes 50% inhibition of the substrate uptake.

Workflow Diagram for a Functional Uptake Inhibition Assay

Caption: Workflow of a functional monoamine uptake inhibition assay.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by (R,R)-phacetoperane is expected to modulate downstream signaling cascades typically associated with increased catecholamine levels in the synapse. While specific studies on the downstream effects of (R,R)-phacetoperane are not available, the general pathways are well-established.

Increased synaptic dopamine and norepinephrine lead to enhanced activation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons. This can trigger a cascade of intracellular events, including the modulation of second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases such as Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neuronal plasticity, survival, and function.

Simplified Signaling Pathway for Monoamine Transporter Inhibition

Caption: Presumed signaling cascade following DAT/NET inhibition.

Conclusion

The (R,R)-enantiomer of phacetoperane, this compound, is a promising psychostimulant that primarily acts as a competitive inhibitor of the dopamine and norepinephrine transporters. While its qualitative neurochemical profile is established, a detailed quantitative understanding of its interaction with monoamine transporters and its effects on downstream signaling pathways awaits the public release of specific experimental data. Further research, including the publication of its complete binding and functional profile, will be crucial for elucidating its full therapeutic potential and for guiding future drug development efforts in the field of psychostimulants.

References

- 1. Vol 31, No 9 (2024) - Current Medicinal Chemistry [journals.eco-vector.com]

- 2. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Initial Synthesis of Levophacetoperane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a psychostimulant developed in the 1950s. Initially marketed for depression and obesity, its unique pharmacological profile as a competitive inhibitor of norepinephrine and dopamine reuptake, distinct from traditional catecholaminergic agents, has led to renewed interest in its therapeutic potential. This document provides a comprehensive overview of the discovery, initial synthesis, and mechanism of action of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways to serve as a foundational resource for ongoing research and development.

Discovery and Historical Context

This compound, also recognized by the trade name Lidepran and as the (R,R)-enantiomer of phacetoperane, was first developed by the French pharmaceutical company Rhône-Poulenc in the 1950s.[1][2][3] Between 1959 and 1967, it was available in Canada and Europe for the treatment of obesity and depression.[1][4] Structurally, this compound is the reverse ester of the well-known psychostimulant methylphenidate, a distinction that contributes to its unique pharmacological properties.[1][4] Early research suggested that its stimulant effects differed from those of other medications that act on the catecholamine system, such as methylphenidate and amphetamine.[1][4]

Synthetic Pathways and Experimental Protocols

The initial synthesis of this compound was pioneered by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[2][3][5][6] Modern synthetic approaches have since been developed, often commencing from phenylketone, a common precursor in the synthesis of methylphenidate.[1][4] The core of these syntheses involves the stereoselective formation of the threo-diastereomer of α-phenyl-α-(2-piperidyl)-methanol, followed by acetylation to yield the final product.

General Synthetic Strategies

Several strategic approaches have been employed for the synthesis of this compound, primarily focusing on achieving the desired (R,R)-stereochemistry:

-

Resolution of Racemic Precursors: This method involves the separation of the desired enantiomer from a racemic mixture of either phacetoperanic acid or threo-phenyl-(piperidin-2-yl)-methanol, followed by the final acetylation step.[6]

-

Asymmetric Synthesis: A more direct approach utilizes a chiral starting material, such as d-pipecolic acid, to guide the stereochemistry throughout the reaction sequence.[1]

-

Epimerization and Resolution: This strategy begins with a more readily available mixture of erythro and threo diastereomers of 2-phenyl-2-(piperidin-2-yl)acetamide. The mixture is subjected to epimerization conditions to enrich the desired threo diastereomer, which is then resolved, hydrolyzed, and esterified.

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol outlines a representative modern synthesis adapted from methodologies described in the scientific literature.

Step 1: Synthesis of threo-α-phenyl-α-(2-piperidyl)-methanol

A detailed procedure for the stereoselective reduction of a suitable phenyl piperidin-2-yl ketone precursor is employed. A common method involves the use of a stereoselective reducing agent, such as an alkaline salt of tri-sec-butylborohydride, to favor the formation of the threo diastereomer.[7][8]

Step 2: Acetylation of threo-α-phenyl-α-(2-piperidyl)-methanol

The threo-α-phenyl-α-(2-piperidyl)-methanol is then acetylated to yield this compound. A standard procedure involves the reaction of the alcohol with acetic anhydride.

Synthesis Workflow Diagram

Caption: High-level overview of synthetic strategies for this compound.

Quantitative Data

Precise quantitative data is paramount for the characterization and replication of synthetic processes. The following tables summarize the available data for this compound and its key intermediates.

Table 1: Physicochemical and Spectroscopic Data for this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ · HCl |

| Molecular Weight | 269.77 g/mol |

| ¹H NMR | Data available from supplier[9] |

| RP-HPLC | Data available from supplier[9] |

| LCMS | Data available from supplier[9] |

Note: Detailed spectroscopic data should be acquired and interpreted according to standard laboratory procedures.

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects through the modulation of monoamine neurotransmitter systems. It is a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Comparative Pharmacology

While both this compound and methylphenidate act on DAT and NET, the nature of their interactions and their relative affinities may differ, contributing to their distinct pharmacological profiles. The stimulant effect of phacetoperane has been reported to be different from that of other catecholaminergic agents.[1][4] A comprehensive understanding of the binding affinities (Ki or IC50 values) of this compound for DAT and NET is crucial for a detailed comparison with methylphenidate.

Signaling Pathway Diagram

Caption: Inhibition of DAT and NET by this compound.

Conclusion

This compound remains a molecule of significant interest due to its distinct mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. This technical guide consolidates the historical context of its discovery and provides an overview of its initial and subsequent synthesis. The provided experimental framework and diagrams of its synthetic and signaling pathways are intended to facilitate further research into its therapeutic applications and the development of novel analogs. The elucidation of its complete pharmacological profile, including precise binding affinities and downstream signaling effects, will be critical in fully realizing the therapeutic potential of this unique psychostimulant.

References

- 1. researchgate.net [researchgate.net]

- 2. US20180214436A1 - Phacetoperane for treating of attention deficit hyperactivity disorder - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. NLS-3 (this compound or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20150038533A1 - Phacetoperane for the treatment of attention-deficit hyperactivity disorder - Google Patents [patents.google.com]

- 6. EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method - Google Patents [patents.google.com]

- 7. ES2792875T3 - Facetoperan synthesis procedure - Google Patents [patents.google.com]

- 8. CN104363909B - æ³åé ¯ç¨äºæ²»ç注æå缺é·å¤å¨ççç¨é - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

Levophacetoperane hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Levophacetoperane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R,R)-phacetoperane or NLS-3, is the levorotatory enantiomer of phacetoperane.[1] It is a psychostimulant and the reverse ester of methylphenidate.[2] Historically, it has been used as an antidepressant and anorectic.[2] Its primary mechanism of action involves the competitive inhibition of norepinephrine (NE) and dopamine (DA) reuptake transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][] This technical guide provides a comprehensive overview of the physical and chemical properties of its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound hydrochloride is a white to off-white solid.[2] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride | [5] |

| Synonyms | (R,R)-(-)-Phacetoperane HCl, Levofacetoperane HCl, RP 8228 | [5] |

| CAS Number | 23257-56-9 | [2][5] |

| Molecular Formula | C₁₄H₂₀ClNO₂ | [2] |

| Molecular Weight | 269.77 g/mol | [2][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 16.67 mg/mL (61.79 mM) (Requires sonication) | [6][7] |

| Storage | Store at 4°C under sealed conditions, away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month. | [2] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound, the (R,R) enantiomer, can be achieved through stereospecific synthesis or by resolution of the racemic mixture of threo-phenyl-(piperidin-2-yl)-methanol followed by acetylation.[1] The synthesis often starts from a phenylketone precursor, analogous to the synthesis of methylphenidate.[8] The following is a representative protocol for the final steps of synthesizing the hydrochloride salt from the free base.

Protocol: Acidification to Hydrochloride Salt

-

Dissolution: Dissolve the purified (2R,2'R)-(+)-Levophacetoperane free base in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA), pre-cooled to 0-5°C.

-

Acidification: While maintaining the low temperature, slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise to the stirred solution.

-

Precipitation: Continue stirring the mixture at 0-5°C for approximately 1 hour. The white, crystalline solid of this compound hydrochloride will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, for instance, using a Buchner funnel.

-

Washing: Wash the collected solid with a small volume of chilled isopropyl alcohol to remove any residual impurities.

-

Drying: Dry the final product under a vacuum to yield pure this compound hydrochloride.

Note: This protocol is adapted from the synthesis of the related compound dexmethylphenidate hydrochloride and may require optimization.[9]

Analytical Characterization

3.2.1 Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the purity of this compound hydrochloride.

Protocol:

-

Column: Utilize an Inertsil Symmetry C18 column (e.g., 100 x 4.6 mm, 3.0 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and a buffer solution (e.g., phosphate buffer), typically in a ratio around 30:70 (v/v). Adjust the pH of the buffer to 4.0 using an appropriate acid, such as acetic acid.

-

Flow Rate: Set the flow rate to 1.5 mL/min.

-

Detection: Use a PDA detector and monitor the elution at a wavelength of 215 nm.

-

Sample Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a known concentration (e.g., 10 µg/mL).

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column.

-

Analysis: The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

Note: This protocol is based on a method for the related compound methylphenidate and its impurities and should be validated for this compound hydrochloride.[10]

3.2.2 Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

-

Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Analysis: Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound hydrochloride. Key signals would be expected in the aromatic region (for the phenyl group), aliphatic regions (for the piperidine ring), and a characteristic signal for the acetate methyl group.

Pharmacological Characterization: In Vitro Transporter Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound hydrochloride on norepinephrine (NET) and dopamine (DAT) transporters expressed in a cell line (e.g., HEK293 cells).

Protocol:

-

Cell Culture: Plate HEK293 cells stably transfected with human NET or DAT in a 96-well, black, clear-bottom microplate. Allow the cells to adhere and form a confluent monolayer overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound hydrochloride in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Assay Initiation: Remove the culture medium from the cells. Add the different concentrations of this compound hydrochloride to the wells and incubate for 10-30 minutes at 37°C.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate that is a known substrate for NET or DAT (e.g., a fluorescent monoamine mimic or [³H]dopamine).

-

Signal Detection (Kinetic Read): Immediately transfer the plate to a fluorescence microplate reader or scintillation counter. Measure the increase in intracellular fluorescence or radioactivity over time. The signal is proportional to the transporter activity.

-

Data Analysis: For each concentration of this compound hydrochloride, calculate the rate of substrate uptake. Plot the uptake rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Note: This is a generalized protocol based on commercially available neurotransmitter transporter uptake assay kits.[6][11][12][13]

Visualizations

Mechanism of Action at the Synapse

Caption: Mechanism of this compound HCl at the synapse.

Experimental Workflow: In Vitro Transporter Inhibition Assay

Caption: Workflow for the in vitro transporter inhibition assay.

References

- 1. EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. omicsonline.org [omicsonline.org]

- 10. alpaipars.com [alpaipars.com]

- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Levophacetoperane: An Application Note for Researchers

For Research Purposes Only

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that has garnered interest for its potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound for research applications. The described methodology focuses on a robust and well-documented route involving the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by stereospecific acetylation. This application note includes a comprehensive list of materials and equipment, step-by-step experimental procedures, and expected outcomes, including quantitative data and key analytical characterizations. The provided workflow and reaction pathway diagrams, generated using the DOT language, offer a clear visual representation of the synthesis process. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

This compound, also known as (R,R)-phacetoperane, is the levorotatory enantiomer of the psychoactive compound phacetoperane. It is structurally related to methylphenidate, being its reverse ester. The synthesis of enantiomerically pure this compound is crucial for pharmacological studies to elucidate the specific activities and potential therapeutic benefits of this particular stereoisomer.

The synthetic approach detailed herein follows a classical resolution method, which has been proven effective for obtaining the desired (R,R)-enantiomer with high purity. The overall synthesis can be conceptually divided into two main stages:

-

Resolution of Racemic threo-phenyl-(piperidin-2-yl)-methanol: This step involves the separation of the desired (R,R)-enantiomer from the racemic mixture using a chiral resolving agent, (-)-dibenzoyltartaric acid.

-

Acetylation of (R,R)-threo-phenyl-(piperidin-2-yl)-methanol: The resolved enantiomer is then acetylated to yield the final product, this compound.

This document provides a comprehensive guide for researchers to reproduce this synthesis in a laboratory setting.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| Racemic threo-phenyl-(piperidin-2-yl)-methanol | ≥98% | Commercially Available |

| (-)-Dibenzoyltartaric acid | ≥99% | Commercially Available |

| Propanol | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Crystallization dish

-

Büchner funnel and flask

-

Vacuum pump

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocols

Part 1: Resolution of Racemic threo-phenyl-(piperidin-2-yl)-methanol

This procedure is adapted from the principles described in U.S. Patent 2,928,835.

-

Dissolution of Reactants: In a 500 mL round-bottom flask, dissolve 19.1 g (0.1 mol) of racemic threo-phenyl-(piperidin-2-yl)-methanol in 200 mL of warm propanol. In a separate flask, dissolve 35.8 g (0.1 mol) of (-)-dibenzoyltartaric acid in 200 mL of warm propanol.

-

Formation of Diastereomeric Salt: Combine the two propanol solutions. The mixture will become cloudy as the diastereomeric salt begins to precipitate.

-

Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then let it stand for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt of the (R,R)-enantiomer.

-

Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold propanol.

-

Liberation of the Free Base: Suspend the collected crystals in 150 mL of water and add a 10% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will decompose the tartrate salt and liberate the free base.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.

-

Drying and Evaporation: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.

Part 2: Acetylation of (R,R)-threo-phenyl-(piperidin-2-yl)-methanol to Yield this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R,R)-threo-phenyl-(piperidin-2-yl)-methanol obtained from Part 1 in 50 mL of anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add an equimolar amount of acetic anhydride to the solution with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of 20 mL of water. Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane.

-

Extraction and Washing: Wash the organic layer successively with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Step | Intermediate/Product | Starting Molar Quantity (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | (R,R)-threo-phenyl-(piperidin-2-yl)-methanol | 0.1 (racemate) | 9.55 | 6.7 - 7.6 | 70 - 80 |

| 2 | This compound | 0.035 | 8.16 | 6.5 - 7.3 | 80 - 90 |

| Overall | This compound | 0.1 (racemate) | - | - | 56 - 72 |

Note: Yields are indicative and may vary based on experimental conditions and purification efficiency.

Table 2: Key Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.85 (d, 1H, CH-O), 3.10-2.95 (m, 1H, piperidine-H), 2.80-2.65 (m, 1H, piperidine-H), 2.10 (s, 3H, COCH₃), 1.80-1.20 (m, 6H, piperidine-H₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (CH-O), 60.0 (piperidine-CH), 46.0 (piperidine-CH₂), 26.0 (piperidine-CH₂), 25.0 (piperidine-CH₂), 21.0 (COCH₃) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1240 (C-O stretch) |

| Melting Point | Specific to the salt form, if prepared. |